An In-depth Technical Guide to (R)-5-Hydroxypiperidin-2-one: Chemical Properties and Structure
An In-depth Technical Guide to (R)-5-Hydroxypiperidin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-Hydroxypiperidin-2-one is a chiral cyclic organic compound of significant interest in the fields of medicinal chemistry and neurobiology. As a key chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Furthermore, its structural relationship to key biological molecules positions it as an important precursor in the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the amino acid proline. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of (R)-5-Hydroxypiperidin-2-one, supported by experimental data and methodologies.
Chemical Properties and Structure
(R)-5-Hydroxypiperidin-2-one, a derivative of piperidine, is characterized by a hydroxyl group at the 5-position and a carbonyl group at the 2-position of the heterocyclic ring. The "(R)" designation specifies the stereochemistry at the chiral center (C5).
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | (R)-5-hydroxypiperidin-2-one | N/A |
| Synonyms | (R)-5-hydroxy-2-piperidone | [1] |
| CAS Number | 19365-07-2 | [1] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 144-146 °C | [1] |
| Boiling Point | 352.3 °C at 760 mmHg | [1] |
| Density | 1.199 g/cm³ | [1] |
| pKa (Predicted) | 14.21 ± 0.20 | [1] |
| Solubility | Data not available. Qualitatively, piperidine is highly soluble in water and various organic solvents. | [2] |
Spectroscopic and Structural Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (H5) would likely appear as a multiplet. The protons adjacent to the carbonyl group (H3) and the nitrogen atom (H6) would also exhibit characteristic chemical shifts and coupling patterns.
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¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the carbon atoms of the piperidine ring. The carbonyl carbon (C2) would resonate at a significantly downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group (C5) would also have a characteristic chemical shift in the range of 60-80 ppm.
Infrared (IR) Spectroscopy
The FTIR spectrum of (R)-5-Hydroxypiperidin-2-one is predicted to exhibit the following characteristic absorption bands:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
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A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the C=O (amide) stretching vibration.
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Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the methylene groups in the ring.
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An N-H stretching band may be observed around 3200-3400 cm⁻¹, potentially overlapping with the O-H band.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (R)-5-Hydroxypiperidin-2-one would likely show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would be influenced by the presence of the hydroxyl and lactam functionalities. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage of the piperidine ring.[3][4]
Synthesis and Experimental Protocols
(R)-5-Hydroxypiperidin-2-one can be synthesized from chiral precursors, with L-glutamic acid being a common starting material.[5] The synthesis generally involves the protection of functional groups, cyclization, and subsequent deprotection steps.
General Synthesis from L-Glutamic Acid
A plausible synthetic route involves the following key transformations:
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Esterification: Both carboxylic acid groups of L-glutamic acid are esterified.
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N-Protection: The amino group is protected, for instance, with a Boc (tert-butyloxycarbonyl) group.
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Reduction: The ester groups are reduced to primary alcohols using a reducing agent like sodium borohydride.
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Activation of Hydroxyl Groups: The primary hydroxyl groups are converted to better leaving groups, for example, by tosylation.
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Intramolecular Cyclization: Treatment with a base induces intramolecular cyclization to form the piperidine ring.
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Deprotection: Removal of the protecting groups yields (R)-5-Hydroxypiperidin-2-one.
References
- 1. lookchem.com [lookchem.com]
- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
